1-(4-phenyl-1H-1,2,3-triazole-5-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(4-phenyl-1H-1,2,3-triazole-5-carbonyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a 1,2,3-triazole ring, and a piperidine ring substituted with a carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure.
Mode of Action
It’s suggested that a similar compound binds to the colchicine binding site of tubulin . This interaction could potentially disrupt the normal function of microtubules, leading to changes in cell division and structure.
Result of Action
If it does interact with tubulin as suggested, it could potentially disrupt cell division and structure, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-phenyl-1H-1,2,3-triazole-5-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the 1,2,3-triazole core. The resulting triazole ring is then functionalized with a phenyl group and further modified to introduce the piperidine and carboxamide moieties.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which allow for precise control over reaction conditions and improved safety and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, can enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(4-phenyl-1H-1,2,3-triazole-5-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
1-(4-phenyl-1H-1,2,3-triazole-5-carbonyl)piperidine-4-carboxamide has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: The compound is being investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents for various diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,2,3-Triazole derivatives
Piperidine derivatives
Phenyl-substituted triazoles
Carboxamide derivatives
Properties
IUPAC Name |
1-(5-phenyl-2H-triazole-4-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c16-14(21)11-6-8-20(9-7-11)15(22)13-12(17-19-18-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJWDRJNTNUXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=NNN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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